3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 942013-76-5
VCID: VC7330342
InChI: InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-18(19(12-15)28-3)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432

3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

CAS No.: 942013-76-5

Cat. No.: VC7330342

Molecular Formula: C21H24N2O5

Molecular Weight: 384.432

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide - 942013-76-5

Specification

CAS No. 942013-76-5
Molecular Formula C21H24N2O5
Molecular Weight 384.432
IUPAC Name 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-18(19(12-15)28-3)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Standard InChI Key MMEONZCEWTZJKS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC

Introduction

Synthesis and Chemical Reactions

The synthesis of such benzamide derivatives typically involves condensation reactions between a benzoyl chloride and an amine in the presence of a base. The specific synthesis of 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide would require careful selection of starting materials and conditions to ensure the desired substituents are incorporated.

Chemical Reactions

  • Hydrolysis: Benzamides can undergo hydrolysis to form benzoic acid and the corresponding amine.

  • Alkylation: Methoxy groups can be further alkylated under appropriate conditions.

  • Reduction: Oxopiperidinyl groups can be reduced to form piperidinyl derivatives.

Biological Activities and Applications

While specific biological data for 3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide are not available, similar benzamide derivatives have shown potential in various therapeutic areas, including antiviral and anticancer activities. The presence of methoxy and oxopiperidinyl groups could influence its binding affinity to biological targets.

Potential ApplicationDescription
Antiviral ActivitySimilar compounds have shown activity against viruses like EV71.
Anticancer ActivityBenzamide derivatives can interact with enzymes or receptors involved in cancer pathways.
Neurological EffectsThe oxopiperidinyl group might interact with neurological targets.

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